molecular formula C15H14N2O3S B2783079 2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid CAS No. 1105192-57-1

2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid

Cat. No.: B2783079
CAS No.: 1105192-57-1
M. Wt: 302.35
InChI Key: FAFPBHAFATYIHD-UHFFFAOYSA-N
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Description

2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is a compound that has been studied for its potential in medicinal chemistry and drug discovery . It is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . The exchange of a methyl unit with a bromo group at the C5-position of the thiazoles has led to promising antitumor agents at the micromolar level .


Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied using combined theoretical techniques . These studies have shown that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its potential as an anticancer agent . The compound has shown inhibitory activity against a wide range of human cancerous cell lines .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research into analogs of benzothiazole derivatives, such as those involving the synthesis of novel Schiff bases from 2-aminobenzothiazole, has demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial effects at non-cytotoxic concentrations, highlighting their potential for therapeutic applications without harming host cells (Palkar et al., 2017).

Synthesis and Biological Activity of N-substituted-3-chloro-2-azetidinones

Another study focused on the synthesis of 2-aminobenzothiazole-6-carboxylic acid derivatives, which upon further chemical reactions, yielded compounds with moderate antibacterial and antifungal activities. This research underscores the versatility of benzothiazole derivatives in generating a variety of biologically active molecules (Chavan & Pai, 2007).

Angiotensin II Receptor Antagonistic Activities

Benzothiazole derivatives have also been explored for their potential in treating cardiovascular diseases. One study reported on the synthesis of benzimidazole derivatives bearing acidic heterocycles, showing significant in vitro and in vivo angiotensin II receptor antagonistic activities. These findings indicate the potential of such compounds in developing new treatments for hypertension and related cardiovascular conditions (Kohara et al., 1996).

Direct Synthesis of Esters and Amides

The research also includes methodologies for the synthesis of compounds, such as the direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids, demonstrating the chemical versatility and potential for further derivative synthesis of benzothiazole compounds (Katritzky et al., 2006).

Antiallergic Activity of Acidic Derivatives

Studies on the synthesis of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones from 2-aminobenzothiazole have shown potential antiallergic activities, comparable to known antiallergic agents. This suggests possible applications in developing new treatments for allergies and related disorders (Wade et al., 1983).

Properties

IUPAC Name

2-benzamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-13(9-5-2-1-3-6-9)17-15-16-12-10(14(19)20)7-4-8-11(12)21-15/h1-3,5-6,10H,4,7-8H2,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFPBHAFATYIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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